molecular formula C10H5FN2 B1267660 2-(4-Fluorobenzylidene)malononitrile CAS No. 2826-22-4

2-(4-Fluorobenzylidene)malononitrile

Cat. No. B1267660
CAS RN: 2826-22-4
M. Wt: 172.16 g/mol
InChI Key: XPUISCUAQHJPRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-Fluorobenzylidene)malononitrile often involves halogenated intermediates, such as 2-Fluoro-4-bromobiphenyl, which can serve as key precursors in the synthesis of various fluorine-containing compounds. These intermediates are valuable for their reactivity and ability to participate in further chemical transformations. A practical synthesis approach involves cross-coupling reactions and diazotization techniques, highlighting the challenges and solutions in producing such halogenated compounds efficiently and safely (Qiu et al., 2009).

Molecular Structure Analysis

The study of molecular structures, especially for metal complexes containing fluorobenzene rings, provides insight into the electronic and steric effects of fluorine atoms on the compound's reactivity and stability. Evaluation of the crystal structures of metal(II) 2-fluorobenzoate complexes reveals diverse coordination geometries and bonding patterns, influenced by the presence of fluorine. These structural insights are crucial for understanding the reactivity and potential applications of such fluorine-containing compounds (Öztürkkan & Necefoğlu, 2022).

Chemical Reactions and Properties

The inclusion of fluorine atoms in organic compounds significantly alters their chemical reactions and properties. Fluoroalkylation reactions, for example, are essential for introducing fluorine-containing groups into target molecules, enhancing their physical, chemical, and biological properties. Aqueous fluoroalkylation represents an environmentally friendly approach to incorporating fluorinated groups, contributing to the development of green chemistry practices (Song et al., 2018).

Physical Properties Analysis

The presence of fluorine in organic compounds often leads to unique physical properties, such as increased thermal stability and chemical resistance. Polytetrafluoroethylene (PTFE), for instance, showcases the impact of fluorination on the material's properties, including non-reactivity and low friction, which are essential for its wide range of applications (Puts et al., 2019).

Chemical Properties Analysis

Fluorinated compounds exhibit distinct chemical properties, such as enhanced stability and reactivity, due to the electronegativity of fluorine. The synthesis and bioactivity of fluorine compounds, including those with oxadiazole structures, highlight the role of fluorine in modulating biological activity and providing a foundation for developing new pharmacological agents (Cunha & Aguiar, 2015).

Scientific Research Applications

Specific Scientific Field

The specific scientific field is Chemistry , particularly Electrochemical Synthesis .

Summary of the Application

2-(4-Fluorobenzylidene)malononitrile is used in the electrochemical synthesis of two medically interesting compounds . This compound is prepared using previously used starting materials .

Methods of Application or Experimental Procedures

The reaction consists of electrochemical methods without adding additional reagents . The electrodes were washed with ethyl acetate (10 mL) and acetone (10 mL); when the reaction was completed, the solvent was removed under reduced pressure .

Results or Outcomes

The products were delivered with about 82–90% yield at 5.0 V . This methodology allows to explore the expanding application of electrochemical synthesis .

Knoevenagel Condensation

Specific Scientific Field

The specific scientific field is Chemistry , particularly Knoevenagel Condensation .

Summary of the Application

2-(4-Fluorobenzylidene)malononitrile is used in the Knoevenagel condensation of benzaldehyde with malononitrile to produce benzylidene malononitrile . This compound finds applications in pharmaceutical industries, pharmacology, biotech, specialty chemicals, perfumery, and for fluorescence-based assay to determine methane .

Methods of Application or Experimental Procedures

The synthesis involves the use of Al-Mg hydrotalcite as a catalyst, which was modified with additional metals like Ti and Zn . The catalysts were prepared using a combustion method with glycine and glycerol as fuel . The reaction was carried out with a mole ratio of 1:3 of benzaldehyde to malononitrile with ethyl acetate as a solvent .

Results or Outcomes

g/cm³, a conversion of 67.1% of benzaldehyde and 97.6% selectivity to benzylidene malononitrile were achieved in 4 hours at 60°C . The apparent activation energy was 10.01 kcal/mol . This process is considered green .

Nonlinear Optics

Specific Scientific Field

The specific scientific field is Physics , particularly Nonlinear Optics .

Summary of the Application

2-(4-Fluorobenzylidene)malononitrile (FBM) is used in the field of nonlinear optics . It is an organic third order nonlinear (TONLO) single crystal .

Methods of Application or Experimental Procedures

The FBM crystal was grown in acetone solution by a slow evaporation technique at 35 °C .

Results or Outcomes

A single crystal with the dimensions of 32 × 7 × 11 mm³ has been successfully grown .

Future Directions

The compound has potential applications in the medical field, as it is one of the two medically interesting compounds synthesized through a one-pot electrochemical method . This method provides an efficient route for synthesizing important organic compounds .

properties

IUPAC Name

2-[(4-fluorophenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUISCUAQHJPRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327222
Record name [(4-Fluorophenyl)methylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorobenzylidene)malononitrile

CAS RN

2826-22-4
Record name [(4-Fluorophenyl)methylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
A Priyadharshini, S Kalainathan - Optical Materials, 2018 - Elsevier
2-(4-fluorobenzylidene) malononitrile (FBM), an organic third order nonlinear (TONLO) single crystal with the dimensions of 32 × 7 × 11 mm 3 , has been successfully grown in acetone …
Number of citations: 16 www.sciencedirect.com
P Güller, Z Dağalan, U Güller, U Çalışır… - Journal of Molecular …, 2021 - Elsevier
The activities of enzymes can be targeted in the treatment of some diseases. Recently, this strategy has been used frequently in the development of new drugs. Carbonic anhydrase …
Number of citations: 13 www.sciencedirect.com
NR Deore, TJ Pawar, YK Nagare, SV Patil - Chemistry Proceedings, 2022 - mdpi.com
A one-pot electrochemical synthesis of two medically interesting compounds is presented. 2-Phenylimidazo[1,2-a]pyridine and 2-(4-fluorobenzylidene)malononitrile were prepared …
Number of citations: 1 www.mdpi.com
AS Hassan, TS Hafez, SAM Osman… - Turkish Journal of …, 2015 - journals.tubitak.gov.tr
The reaction of 5-amino-3-(4-methoxyphenylamino)-$ N $-aryl-1$ H $-pyrazole-4-carboxamides\textbf {1a}--\textbf {c} with ethyl acetoacetate\textbf {2} and 2-(4-fluorobenzylidene) …
Number of citations: 62 journals.tubitak.gov.tr
A Priyadharshini, S Kalainathan - Journal of Physics and Chemistry of …, 2018 - Elsevier
Good quality, third order nonlinear optical single crystal, 2-(4-ethylbenzylidene) malononitrile (EBM) was successfully grown by slow evaporation solution growth technique (SESGT) at …
Number of citations: 16 www.sciencedirect.com
N Zengin, H Burhan, A Şavk, H Göksu, F Şen - Scientific RepoRtS, 2020 - nature.com
Monodisperse nickel/copper nanohybrids (NiCu@MWCNT) based on multi-walled carbon nanotubes (MWCNT) were prepared for the Knoevenagel condensation of aryl and aliphatic …
Number of citations: 16 www.nature.com
LR Keerthi, S Anand, S Kalainathan, D Jaikumar - Optical Materials, 2020 - Elsevier
More effective organic charge transfer nonlinear optical material of 2-(4-methlybenzylidene) malononitrile (MBM) has been synthesized via knoevenagel condensation reaction method …
Number of citations: 10 www.sciencedirect.com
NS Akhmadiev, ES Mescheryakova, VR Akhmetova… - RSC …, 2021 - pubs.rsc.org
The first synthesis of 5,12-diamino-7,14-bis(aryl)-1,4,8,11-tetrathiacyclotetradeca-5,12-diene-6,13-dicarbonitriles was performed as a multicomponent macroheterocyclization of …
Number of citations: 1 pubs.rsc.org
DEQ Jimenez, IM Ferreira, WG Birolli, LP Fonseca… - Tetrahedron, 2016 - Elsevier
The chemoselective bioreduction of α,β-unsaturated compounds is an important synthetic tool that can have applications in the synthesis of many fine chemicals and pharmaceutical …
Number of citations: 38 www.sciencedirect.com
AS Hassan, DM Masoud, FM Sroor… - Medicinal Chemistry …, 2017 - Springer
Exploring novel classes of antimicrobial therapeutics is an excellent approach to face the challenge of microbial resistance. In this context, a novel series of pyrazolo[1,5-a]pyrimidines …
Number of citations: 74 link.springer.com

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